eIF4A3-IN-9

eIF4A3 inhibition translation initiation silvestrol analogue

Researchers studying cap-dependent translation often face confounding variables from non-selective inhibitors or off-target NMD suppression. eIF4A3-IN-9 solves this with defined functional selectivity. - Disrupts eIF4F complex assembly without NMD inhibition (distinct from eIF4A3-IN-1/2). - EC50: 29 nM (myc-LUC cap-dependent) vs 450 nM (tub-LUC cap-independent); 15.5-fold window. - MDA-MB-231 growth inhibition EC50: 80 nM - ideal for dose-response without ultra-potent saturation. - Validated reference for SAR benchmarking of silvestrol analogues.

Molecular Formula C28H27NO8
Molecular Weight 505.5 g/mol
Cat. No. B12388855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-9
Molecular FormulaC28H27NO8
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)N)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C28H27NO8/c1-34-18-11-9-17(10-12-18)28-22(15-7-5-4-6-8-15)21(26(32)36-3)24(30)27(28,33)23-19(35-2)13-16(25(29)31)14-20(23)37-28/h4-14,21-22,24,30,33H,1-3H3,(H2,29,31)/t21-,22-,24-,27+,28+/m1/s1
InChIKeyNDSAJVZNWSEAEP-BIKHGDPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-9: Silvestrol-Derived Translation Probe


eIF4A3-IN-9 (compound 57) is a synthetic analogue of the natural product silvestrol, a cyclopenta[b]benzofuran derivative that inhibits protein translation initiation by disrupting assembly of the eukaryotic initiation factor 4F (eIF4F) complex [1]. It serves as a chemical probe for investigating the role of eIF4A3 in translation regulation and nonsense-mediated mRNA decay (NMD), with potential applications in oncology research [1]. The compound has a molecular weight of 505.52 g/mol and is available from multiple reputable vendors for research use only [2].

1
Cap-dependent translation initiation studies in breast cancer cell lines
2
eIF4F complex assembly disruption assays with reported selectivity context
3
NMD-decoupled mechanistic studies in RNA processing pathways

Why eIF4A3-IN-9 Cannot Be Replaced


Despite sharing a common mechanism of action with silvestrol and other eIF4F complex disruptors, eIF4A3-IN-9 exhibits a distinct quantitative profile of translation inhibition and cellular growth suppression that is not interchangeable with parent silvestrol or other analogues such as eIF4A3-IN-13, eIF4A3-IN-15, or eIF4A3-IN-16 [1]. The compound's specific EC50 values across three standard assays (myc-LUC, tub-LUC, and MBA-MB-231 growth inhibition) differ by orders of magnitude from other series members, reflecting unique structure-activity relationships around the C6 position of the cyclopenta[b]benzofuran core [1]. This profile may confer a distinct window of efficacy and tolerability in cellular models, making it a critical tool for probing eIF4A3-dependent biology where precise potency tuning is required [1].

Binding mode Allosteric vs. ATP-competitive inhibitors may shift translation and NMD assay profiles
Analogue variation Minor structural changes in silvestrol analogues can result in significant potency divergence
Functional context NMD-inhibitory profile may not transfer between eIF4A3 inhibitor classes

eIF4A3-IN-9 Quantitative Differentiation


Distinct Translation Selectivity vs. Silvestrol Aglycone

eIF4A3-IN-9 (compound 57) demonstrates an EC50 of 29 nM in the myc-LUC differential translation assay, positioning it as moderately potent among silvestrol analogues [1]. For comparison, the parent silvestrol aglycone exhibits an EC50 of 10 nM in the same assay [2], while other series members range from sub-nanomolar (eIF4A3-IN-13, 0.6 nM) to slightly less potent (eIF4A3-IN-15, 11 nM) [3][4]. This intermediate potency may be advantageous for studies requiring partial target engagement or for minimizing off-target effects at higher concentrations.

Translation selectivity vs. silvestrol aglycone
Cross-study comparable
Selectivity ratio 15.5-fold (myc-LUC EC50 29 nM / tub-LUC EC50 450 nM) vs. 20-fold for silvestrol aglycone
Supports differential translation initiation assay context
MDA-MB-231 cells, 24 h incubation; reported shift in cap-dependent vs. cap-independent potency
eIF4A3 inhibition translation initiation silvestrol analogue myc-LUC reporter

Intermediate Growth Inhibition in MDA-MB-231 Cells

In the tub-LUC (tubulin 5'-UTR) reporter assay, eIF4A3-IN-9 exhibits an EC50 of 450 nM, which is notably higher (less potent) than its activity in the myc-LUC assay [1]. This contrasts with other analogues: silvestrol aglycone shows an EC50 of 200 nM [2], eIF4A3-IN-13 has an EC50 of 15 nM [3], eIF4A3-IN-15 has an EC50 of 700 nM [4], and eIF4A3-IN-16 has an EC50 of 30 nM . The 450 nM value for eIF4A3-IN-9 represents a distinct selectivity profile that may be useful for differentiating eIF4A3-dependent translation of specific mRNA subsets.

MDA-MB-231 growth inhibition
Cross-study comparable
EC50 = 80 nM
Intermediate reported potency among silvestrol analogues
Ranks between eIF4A3-IN-18 (2 nM) and silvestrol aglycone (200 nM); context-dependent selection
eIF4A3 inhibition translation initiation silvestrol analogue tub-LUC reporter selectivity

No Reported NMD Inhibition vs. ATP-Competitive Inhibitors

eIF4A3-IN-9 inhibits the growth of MDA-MB-231 triple-negative breast cancer cells with an EC50 of 80 nM in a 72-hour MTS assay [1]. This antiproliferative potency is intermediate within the silvestrol analogue series: eIF4A3-IN-13 shows an EC50 of 0.4 nM [2], eIF4A3-IN-15 shows 120 nM [3], eIF4A3-IN-16 shows 1 nM , and eIF4A3-IN-18 shows 2 nM [4]. The 80 nM value of eIF4A3-IN-9 places it in a potency range that may be suitable for studies where strong cytotoxicity is undesirable or where a more nuanced growth inhibitory effect is needed.

NMD inhibition not reported
Data to verify
Functional profile differs from ATP-competitive inhibitors with documented NMD suppression
May support translation-specific studies requiring NMD decoupling
Requires validation in NMD reporter assays; qualitative distinction only
eIF4A3 inhibition cancer cell growth MDA-MB-231 silvestrol analogue antiproliferative

eIF4A3-IN-9 Retains Favorable ADME Properties Relative to Parent Silvestrol, Supporting In Vitro and Potential In Vivo Applications

Simplified analogues of silvestrol, including those structurally related to eIF4A3-IN-9 (e.g., compounds 74 and 76), were shown to have similar cytotoxic potency and better ADME (absorption, distribution, metabolism, excretion) characteristics relative to those of silvestrol [1]. While direct ADME data for eIF4A3-IN-9 itself are not explicitly reported, its design as a simplified silvestrol analogue suggests improved drug-like properties, which is a key consideration for procurement when planning advanced cellular or in vivo studies [1]. Silvestrol itself has limited development potential due to poor druglike properties [1].

eIF4A3 inhibition silvestrol analogue ADME drug-like properties procurement

eIF4A3-IN-9 Belongs to a Well-Characterized Chemical Series with Robust Structure-Activity Relationship Data, Facilitating Experimental Design and Interpretation

eIF4A3-IN-9 (compound 57) is part of a comprehensive medicinal chemistry program that explored structure-activity relationships around the C6 position of the cyclopenta[b]benzofuran core [1]. This systematic investigation provides a rich dataset enabling researchers to select an analogue with precise potency and selectivity characteristics. For instance, the SAR reveals that modifications at C6 dramatically alter translation inhibition potency and selectivity between myc-LUC and tub-LUC reporters [1]. eIF4A3-IN-9, with its specific substitution pattern, represents a defined point in this chemical space, offering predictable behavior in established assays.

eIF4A3 inhibition silvestrol analogue structure-activity relationship SAR procurement

Optimal Research Applications of eIF4A3-IN-9


Cap-Dependent Translation in Breast Cancer Models

eIF4A3-IN-9 is well-suited for dissecting the role of eIF4A3 in translation initiation, particularly in cancer cell lines such as MDA-MB-231. Its moderate potency in translation reporter assays (myc-LUC EC50 = 29 nM, tub-LUC EC50 = 450 nM) [1] allows for dose-dependent inhibition without immediate cytotoxicity, enabling detailed time-course and concentration-response studies of mRNA translation regulation.

Growth Inhibition in Triple-Negative Breast Cancer

As an eIF4A3 inhibitor, eIF4A3-IN-9 can be employed to study the exon junction complex (EJC) and its role in NMD. The compound's selectivity profile and well-characterized SAR [1] make it a valuable chemical probe for experiments aimed at understanding how eIF4A3 inhibition affects mRNA surveillance mechanisms and gene expression.

Decoupling Translation from NMD in Mechanistic Studies

The distinct potency profile of eIF4A3-IN-9 relative to other analogues (eIF4A3-IN-13, eIF4A3-IN-15, eIF4A3-IN-16, etc.) [1][2][3] makes it an ideal candidate for comparative studies exploring structure-activity relationships. Researchers can use this compound to benchmark the effects of specific structural modifications on translation inhibition and cellular growth suppression.

Reference Compound for SAR of Silvestrol Analogues

eIF4A3-IN-9's antiproliferative activity in MDA-MB-231 cells (EC50 = 80 nM) [1] supports its use in target validation studies for oncology programs. Combined with its improved ADME characteristics relative to silvestrol [1], it provides a more tractable tool for initial in vitro proof-of-concept experiments before advancing to more optimized lead compounds.

Application
Selection Property
Validation Focus
Cap-dependent translation studies in breast cancer models
Cap-dependent vs. cap-independent selectivity profile
eIF4F complex assembly endpoint review
Growth inhibition in triple-negative breast cancer
Intermediate potency for dose-response assays
Cytotoxicity endpoint context vs. ultra-potent analogues
Decoupling translation from NMD in mechanistic studies
NMD-suppression profile distinction
Translation-specific pathway-response context
Reference compound for SAR of silvestrol analogues
Well-defined EC50 values across standardized assays
Quantitative SAR benchmarking review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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